

Cesium Hexafluorophosphate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cesium hexafluorophosphate

Cat. No.: B3040189

[Get Quote](#)

CAS Number: 16893-41-7

Chemical Formula: CsPF_6

This technical guide provides an in-depth overview of **Cesium Hexafluorophosphate** (CsPF_6), a key inorganic compound utilized across various scientific and industrial domains. Targeted at researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis methodologies, key applications, and safety protocols.

Physicochemical and Structural Properties

Cesium hexafluorophosphate is a white crystalline solid.^[1] It is recognized for its high thermal stability and solubility in polar organic solvents.^[2] The compound's structure consists of a cesium cation (Cs^+) and a hexafluorophosphate anion (PF_6^-).^[2] The large size and low charge density of the cesium ion, combined with the non-coordinating nature of the octahedral hexafluorophosphate anion, bestow unique properties that are leveraged in various chemical applications.^[2]

Table 1: Physical and Chemical Properties of **Cesium Hexafluorophosphate**

Property	Value	References
CAS Number	16893-41-7	[1] [3] [4] [5]
Molecular Formula	CsF_6P	[1] [2] [5]
Molecular Weight	277.87 g/mol	[1] [2] [5]
Appearance	White crystalline solid	[1] [6]
Melting Point	>300 °C (decomposes)	[2] [5]
Solubility	Highly soluble in polar solvents like water and acetonitrile.	[2]
Crystal Structure	Cubic close-packed	[1]
InChI Key	<chem>CJDWCODTAILWCO-UHFFFAOYSA-N</chem>	[1] [3]

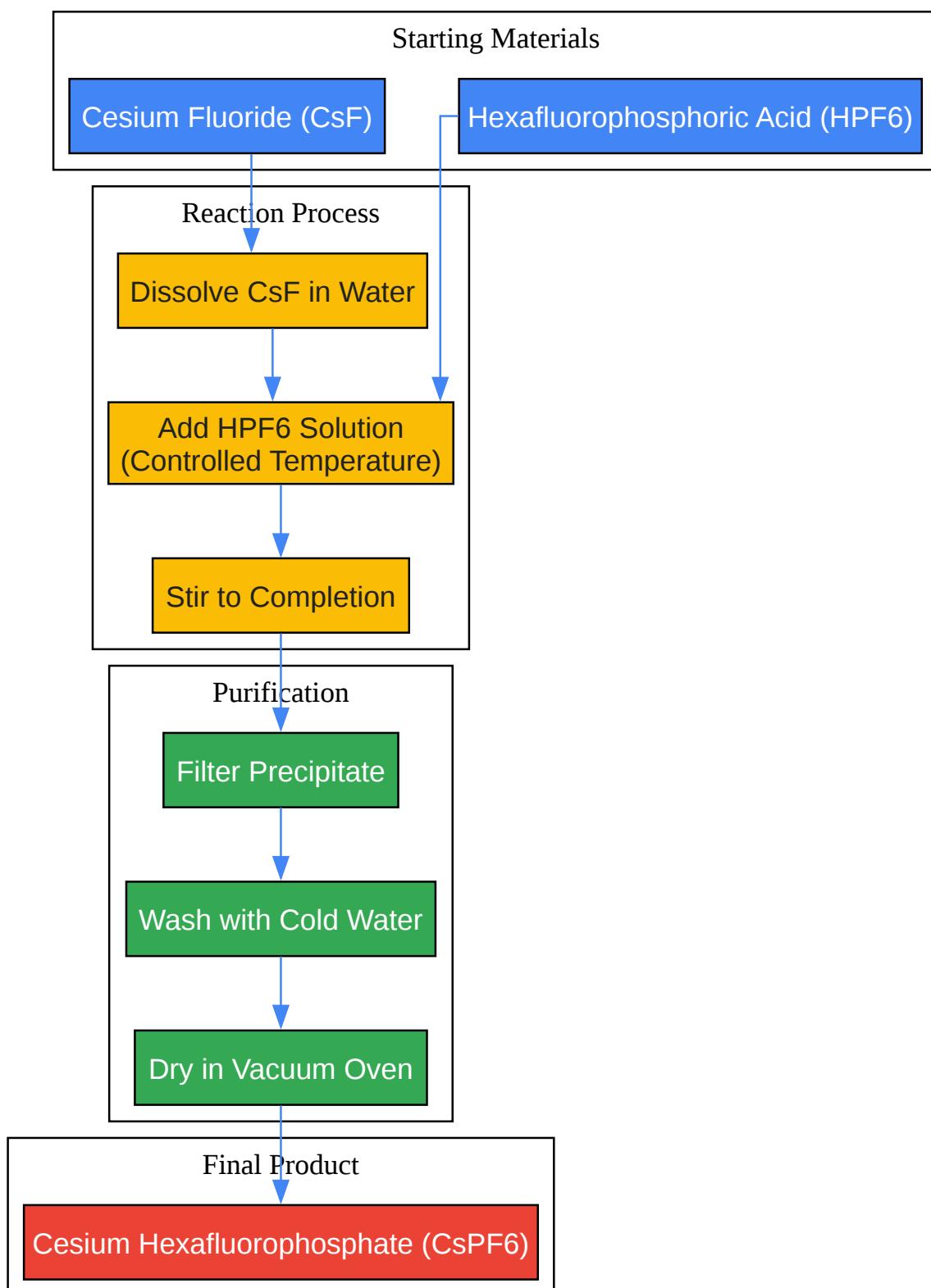
Synthesis of Cesium Hexafluorophosphate

The synthesis of **cesium hexafluorophosphate** can be achieved through several methods, primarily involving the reaction of a cesium source with hexafluorophosphoric acid or its derivatives.[\[2\]](#)

Experimental Protocol: Direct Reaction Method

This method involves the direct reaction of cesium fluoride with hexafluorophosphoric acid.[\[2\]](#)

Objective: To synthesize **Cesium Hexafluorophosphate**.


Materials:

- Cesium fluoride (CsF)
- Hexafluorophosphoric acid (HPF_6) solution
- Distilled water
- Ice bath

- Reaction vessel (e.g., beaker or flask)
- Stirring apparatus
- Filtration apparatus
- Drying oven

Procedure:

- In a well-ventilated fume hood, dissolve a stoichiometric amount of Cesium fluoride (CsF) in a minimal amount of distilled water in the reaction vessel.
- Place the reaction vessel in an ice bath to control the reaction temperature, as the subsequent step is exothermic.[2]
- Slowly add an aqueous solution of hexafluorophosphoric acid (HPF₆) dropwise to the CsF solution while continuously stirring.[2]
- The reaction proceeds according to the equation: CsF + HPF₆ → CsPF₆ + HF.[2]
- After the addition is complete, continue stirring for a predetermined period (e.g., 1-2 hours) to ensure the reaction goes to completion.
- The resulting precipitate of **Cesium Hexafluorophosphate** is collected by filtration.
- Wash the collected solid with a small amount of cold distilled water to remove any unreacted starting materials and the hydrofluoric acid (HF) byproduct.[2]
- Dry the purified product in a vacuum oven at a suitable temperature (e.g., 100 °C) to remove residual water.[7]

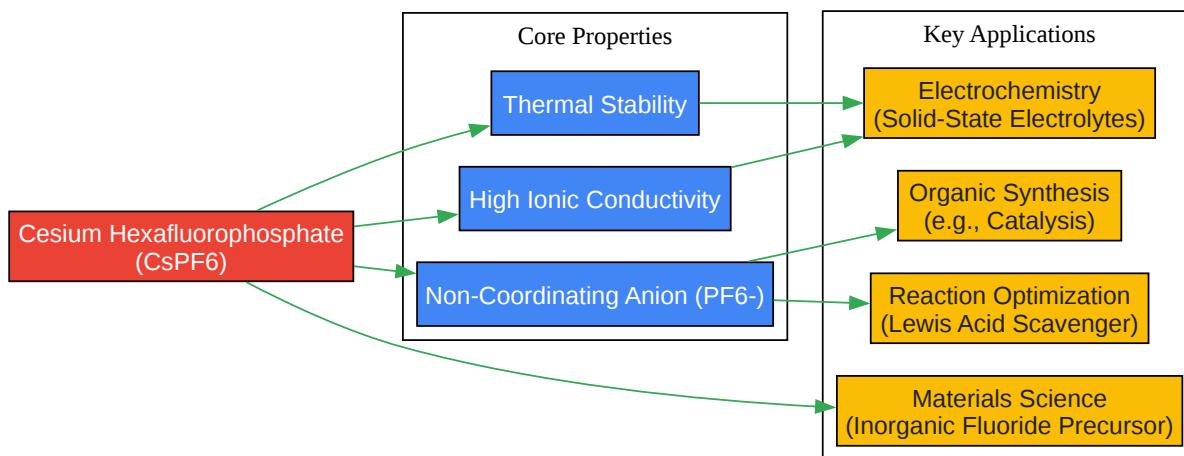
[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for the direct synthesis of **Cesium Hexafluorophosphate**.

Key Applications and Mechanisms

Cesium hexafluorophosphate's utility stems from its non-coordinating anion, which does not interfere with the coordination environment of metal catalysts, and its high ionic conductivity.[1][2]

Role in Organic Synthesis


In organic synthesis, CsPF_6 serves as a valuable reagent. Its non-coordinating anion property is crucial for facilitating reactions without forming stable complexes with metal catalysts, thereby enhancing reactivity.[2] It can be used to activate substrates for transformations such as coupling reactions.[2] Cesium salts, in general, are known to accelerate certain catalytic reactions, a phenomenon sometimes referred to as the "cesium effect".[8]

Electrochemical Applications

CsPF_6 is utilized as an electrolyte in electrochemical devices, such as lithium-ion batteries and other energy storage systems.[2][4] It enhances ionic conductivity by providing a medium for ion transport without directly participating in the redox reactions.[2] Its high ionic conductivity and stability make it a subject of research for solid-state electrolytes, which are critical for developing safer and more energy-dense next-generation batteries.[1]

Other Applications

- Precursor for Inorganic Materials: It acts as a precursor for synthesizing various inorganic fluoride materials with applications in scintillators and optoelectronic devices.[1]
- Lewis Acid Scavenger: In chemical reactions, it can capture Lewis acids, preventing unwanted side reactions and improving product yields.[1]

[Click to download full resolution via product page](#)

Figure 2. Logical relationship between the properties and applications of CsPF₆.

Safety and Handling

Cesium hexafluorophosphate is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.^[9] Absorption of excessive fluoride ions can lead to acute systemic fluorosis.^[9]

Table 2: GHS Hazard Statements for Cesium Compounds

Hazard Code	Statement	References
H302	Harmful if swallowed	[9]
H312	Harmful in contact with skin	[9]
H314	Causes severe skin burns and eye damage	[9]
H332	Harmful if inhaled	[9]
H335	May cause respiratory irritation	[9]
H361	Suspected of damaging fertility or the unborn child	
H373	May cause damage to organs through prolonged or repeated exposure	

Recommended Handling Protocol

Objective: To ensure the safe handling of **Cesium Hexafluorophosphate** in a laboratory setting.

Personal Protective Equipment (PPE):

- Wear protective gloves, clothing, eye protection, and face protection.[10]
- Use a NIOSH/MSHA or European Standard EN 149 approved respirator when dusts are generated.[11]

Engineering Controls:

- Work under a chemical fume hood.
- Ensure adequate ventilation, especially in confined areas.[10]
- Eyewash stations and safety showers must be close to the workstation.[11]

Handling Procedures:

- Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10][11]
- Avoid breathing dust. Do not inhale the substance/mixture.
- Avoid contact with skin, eyes, and clothing.[12]
- Wash skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[10]
- Keep away from incompatible materials such as strong acids and strong oxidizing agents.[9]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]
- Recommended storage temperature is typically between 2-8°C.[5][6]

First Aid Measures:

- If Inhaled: Move to fresh air. Call a physician.[11]
- In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. A first treatment with calcium gluconate paste may be necessary. Consult a physician.
- In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.[10]
- If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.

Analytical Methods

The analysis of cesium-containing compounds can be performed using various instrumental techniques. While specific, detailed protocols for the quantitative analysis of pure **Cesium Hexafluorophosphate** are proprietary to manufacturers, general methods for determining cesium content in various matrices are well-established.

Table 3: Analytical Techniques for Cesium Determination

Technique	Sample Type	Principle	References
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)	Biological, Environmental, Aqueous	Highly sensitive method for determining elemental composition and isotopic ratios.	[14][15]
Instrumental Neutron Activation Analysis (INAA)	Biological, Environmental	A nuclear process used for determining the concentrations of elements in a vast amount of materials.	[14]
Gamma Spectrometry	Environmental, Waste	Used for detecting and quantifying gamma-emitting radionuclides like ^{137}Cs .	[14][15]
Atomic Absorption Spectroscopy (AAS)	Aqueous Solutions	Measures the concentrations of elements by detecting absorbed radiation.	[16]

A common workflow for analyzing a sample containing a cesium salt like CsPF_6 would involve sample digestion (if in a complex matrix), followed by elemental analysis using a technique like ICP-MS to quantify the cesium concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Cesium hexafluorophosphate | 16893-41-7 [smolecule.com]
- 2. Buy Cesium hexafluorophosphate (EVT-3177263) | 16893-41-7 [evitachem.com]
- 3. Cesium hexafluorophosphate | 16893-41-7 [sigmaaldrich.com]
- 4. Cesium hexafluorophosphate | 16893-41-7 [chemicalbook.com]
- 5. Cesium Hexafluorophosphate | CAS#:16893-41-7 | Chemsoc [chemsrc.com]
- 6. lookchem.com [lookchem.com]
- 7. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 8. Chemists uncover new role of a key base in organic synthesis [news.emory.edu]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. phi.com [phi.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. ANALYTICAL METHODS - Toxicological Profile for Cesium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Cesium Hexafluorophosphate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3040189#cesium-hexafluorophosphate-cas-number-16893-41-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com